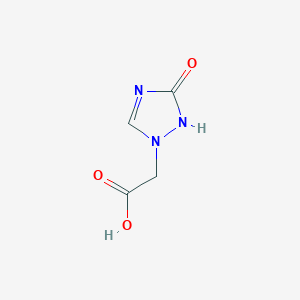
(3-羟基-1H-1,2,4-三唑-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学研究应用
(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of the triazole ring.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is investigated for its role in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
Target of Action
It’s known that triazole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Some triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also interact with its targets in a similar manner, leading to changes in cell behavior.
Biochemical Pathways
Triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Some triazole derivatives have shown potent inhibitory activities against cancer cell lines . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also have similar effects.
生化分析
Cellular Effects
It is suggested that it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of the triazole ring.
Industrial Production Methods
Industrial production of (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize metal-free catalysts and environmentally benign conditions to ensure sustainability and cost-effectiveness .
化学反应分析
Types of Reactions
(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the triazole nitrogen can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (3-oxo-1H-1,2,4-triazol-1-yl)acetic acid, while substitution reactions can produce a variety of substituted triazole derivatives .
相似化合物的比较
Similar Compounds
(1H-1,2,4-triazol-1-yl)acetic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Contains a methyl group instead of a hydroxyl group, leading to different chemical properties and applications.
(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid:
Uniqueness
The presence of the hydroxyl group in (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, increasing the compound’s solubility and reactivity. Additionally, the hydroxyl group can be further modified to introduce new functionalities, expanding its range of applications .
属性
IUPAC Name |
2-(5-oxo-1H-1,2,4-triazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-4(10)6-7/h2H,1H2,(H,6,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDHKCKGFQOYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NN1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674389-78-6 |
Source


|
| Record name | 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
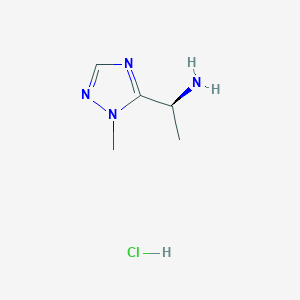
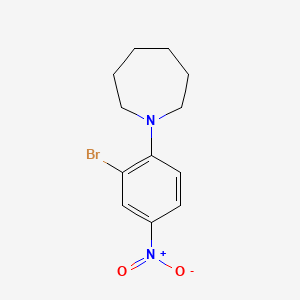
![2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one](/img/structure/B2464226.png)
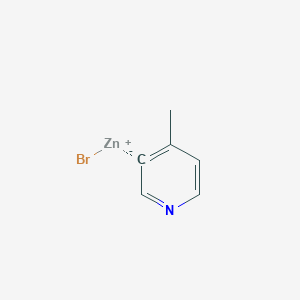
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2464228.png)
![2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2464229.png)
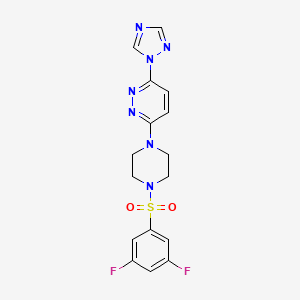
![5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide](/img/structure/B2464232.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2464233.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2464234.png)
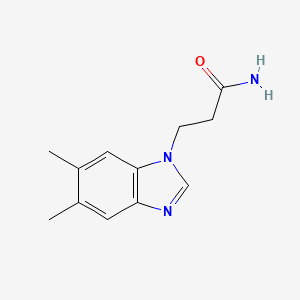
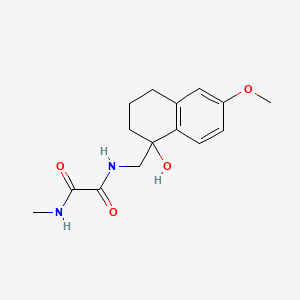
![(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide](/img/structure/B2464240.png)
![N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2464241.png)
